molecular formula C22H19NO3 B014248 N-4-(1-Pyrene)butyroylglycine CAS No. 228414-55-9

N-4-(1-Pyrene)butyroylglycine

Cat. No. B014248
CAS RN: 228414-55-9
M. Wt: 345.4 g/mol
InChI Key: ZYPJIZQPSJBSOH-UHFFFAOYSA-N
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Description

N-4-(1-Pyrene)butyroylglycine is a product used for proteomics research . It has a molecular formula of C22H19NO3 and a molecular weight of 345.39 .


Molecular Structure Analysis

The molecular structure of N-4-(1-Pyrene)butyroylglycine is defined by its molecular formula, C22H19NO3 . Further details about its structure are not available in the search results.

Scientific Research Applications

1. Nucleic Acid Targeting Probes and Supramolecular Constructs Pyrene-modified oligonucleotides, such as N-4-(1-Pyrene)butyroylglycine, have been used as a platform for functional nucleic acid-based constructs . The unique fluorescent properties of pyrene, including its sensitivity to the microenvironment and ability to form excimers and exciplexes, make it an ideal component for these constructs . These properties have been used to construct sensitive fluorescent probes for the sequence-specific detection of nucleic acids and the discrimination of single nucleotide polymorphisms (SNPs) .

Aptamer-Based Biosensors

Pyrene-modified oligonucleotides have been used to develop aptamer-based biosensors . These biosensors can detect a wide range of targets, providing a versatile tool for various research applications .

Binding Agents for Double-Stranded DNAs

The ability of pyrene to intercalate into the nucleic acid duplex has been exploited in the development of agents for binding double-stranded DNAs . This application is particularly useful in research involving the manipulation and study of DNA .

Building Blocks for Supramolecular Complexes

Pyrene-modified oligonucleotides serve as building blocks for supramolecular complexes . These complexes have potential applications in nanotechnology and biomolecular studies .

Materials, Supramolecular and Biological Chemistry

The pyrene nucleus, a component of N-4-(1-Pyrene)butyroylglycine, is valuable in materials, supramolecular and biological chemistry due to its photophysical/electronic properties and extended rigid structure .

Protein Conformation and Conformational Changes

N-(1-pyrene) maleimide, a pyrene derivative, has been used as a probe to study protein conformation and conformational changes . This application provides valuable insights into protein structure and function .

properties

IUPAC Name

2-(4-pyren-1-ylbutanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-19(23-13-20(25)26)6-2-3-14-7-8-17-10-9-15-4-1-5-16-11-12-18(14)22(17)21(15)16/h1,4-5,7-12H,2-3,6,13H2,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPJIZQPSJBSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402815
Record name N-4-(1-Pyrene)butyroylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-4-(1-Pyrene)butyroylglycine

CAS RN

228414-55-9
Record name N-[1-Oxo-4-(1-pyrenyl)butyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=228414-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-4-(1-Pyrene)butyroylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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